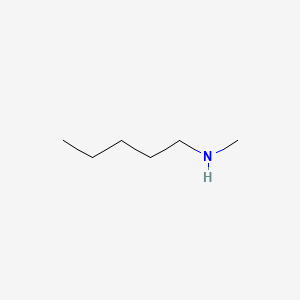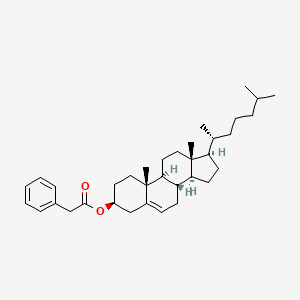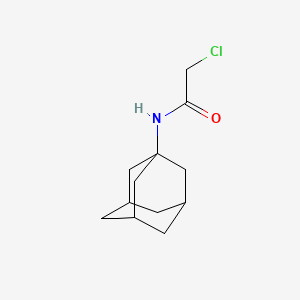
1-エチル-4-ピペリドン
説明
1-Ethyl-4-piperidone is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-4-piperidone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-4-piperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-piperidone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アリールメチレン誘導体の合成
1-エチル-4-ピペリドン: は、3,5-ビスアリールメチレン-1-エチル-4-ピペリドンの合成に用いられます 。これらの誘導体は、抗がん活性などの潜在的な薬理学的特性により注目されています。ビスアリールメチレンブリッジは、生物活性を高めるために修飾できる重要な構造的特徴です。
抗がん剤
1-エチル-4-ピペリドンから誘導されたものなど、ピペリジン誘導体は、その抗がん特性について研究されています 。構造活性相関研究は、ピペリジン環の修飾が、がん細胞に対する細胞毒性を高めた化合物につながる可能性を示唆しています。
抗菌および抗真菌作用
ピペリジン核は、抗菌および抗真菌活性を示す化合物に見られる共通の特徴です 。1-エチル-4-ピペリドン誘導体は、さまざまな病原微生物を標的にするように設計でき、新しい治療薬への道を開きます。
神経保護および抗アルツハイマー剤
研究によると、ピペリジン誘導体は、神経保護および抗アルツハイマー剤として有望であることが示されています 。血液脳関門を通過して神経標的に相互作用する能力は、1-エチル-4-ピペリドンを、この分野で薬物を開発するための貴重な足場にします。
鎮痛および抗炎症作用
1-エチル-4-ピペリドンから誘導されたものなど、ピペリジン構造を持つ化合物は、鎮痛および抗炎症特性を持つことが知られています 。これらの化合物は、幅広い状態に対応する、疼痛管理および抗炎症療法の一部となる可能性があります。
3級アルコールの調製
1-エチル-4-ピペリドンは、3級アルコールの調製における前駆体として役立ちます 。3級アルコールは、有機合成における重要な中間体であり、さまざまな薬理学的に活性な分子に変換できます。
作用機序
1-Ethyl-4-piperidone: A Comprehensive Review of its Mechanism of Action
1-Ethyl-4-piperidone, also known as 1-Ethylpiperidin-4-one, is an organic compound with the molecular formula OC(CH2)4NH . It is a derivative of piperidine and is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .
Target of Action
It’s worth noting that piperidine derivatives, to which 1-ethyl-4-piperidone belongs, are utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 1271842 may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it can be inferred that 1-Ethyl-4-piperidone may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the compound’s boiling point is 46-48 °c/1 mmhg , suggesting that temperature could potentially influence its stability.
生化学分析
Biochemical Properties
1-Ethyl-4-piperidone plays a significant role in various biochemical reactions. It has been reported to interact with several enzymes and proteins, influencing their activity. For instance, 1-Ethyl-4-piperidone has been used in the preparation of 3,5-bis arylmethylene-1-ethyl-4-piperidones, which exhibit anti-inflammatory properties by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes in cultured cells . These interactions highlight the compound’s potential in regulating inflammatory responses.
Cellular Effects
1-Ethyl-4-piperidone affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage . Additionally, 1-Ethyl-4-piperidone has been observed to exhibit antiproliferative effects against several human cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-4-piperidone involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions suggest that 1-Ethyl-4-piperidone can act as a nucleophile, interacting with electrophilic centers in biomolecules. Additionally, its derivatives have been shown to inhibit specific enzymes, such as COX-2, thereby modulating inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-4-piperidone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-4-piperidone is stable under specific storage conditions (2-8°C) and has a boiling point of 46-48°C at 1 mmHg . These properties ensure its consistent activity in experimental settings. Long-term exposure to 1-Ethyl-4-piperidone has been associated with sustained anti-inflammatory and antioxidant effects in vitro .
Dosage Effects in Animal Models
The effects of 1-Ethyl-4-piperidone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1-Ethyl-4-piperidone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s derivatives have been shown to undergo biotransformation, resulting in metabolites with distinct biological activities . These metabolic pathways can affect the compound’s efficacy and safety, making it essential to understand its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Ethyl-4-piperidone within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and safety.
Subcellular Localization
1-Ethyl-4-piperidone’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 1-Ethyl-4-piperidone exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.
特性
IUPAC Name |
1-ethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-8-5-3-7(9)4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKAMAALQXGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189694 | |
| Record name | 1-Ethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3612-18-8 | |
| Record name | 1-Ethyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpiperidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLPIPERIDIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD4A44NG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Ethylpiperidin-4-one serves as a valuable scaffold in medicinal chemistry. Research suggests that by introducing specific modifications to the core structure of 1-Ethylpiperidin-4-one, researchers can synthesize derivatives with promising biological activities. For instance, 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues have demonstrated potential as anticancer agents, particularly against breast cancer cell lines [].
ANone: Various spectroscopic techniques are employed to confirm the structure of synthesized 1-Ethylpiperidin-4-one derivatives. These include:
- FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [].
- NMR (Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the carbon and hydrogen atoms in the molecule, their connectivity, and the surrounding chemical environment [, ]. This includes both 1H NMR and 13C NMR.
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, further supporting its structural identification [].
- Elemental Analysis: Provides the percentage composition of elements (like carbon, hydrogen, nitrogen) in the synthesized compound, confirming its purity and elemental formula [].
A: The structure-activity relationship (SAR) studies on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues revealed that the type and position of substituents significantly impact their anticancer activity []. While the exact relationship requires further investigation, these findings highlight the importance of SAR studies in optimizing the biological activity of 1-Ethylpiperidin-4-one derivatives.
A: Molecular docking studies have been employed to investigate the potential binding mode of 1-Ethylpiperidin-4-one derivatives to biological targets, such as EGFR tyrosine kinase, a key enzyme involved in cancer development []. This computational approach helps visualize and predict how the compound interacts with the target at a molecular level, providing insights into its mechanism of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)










